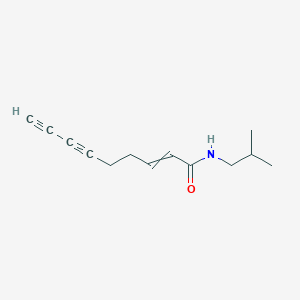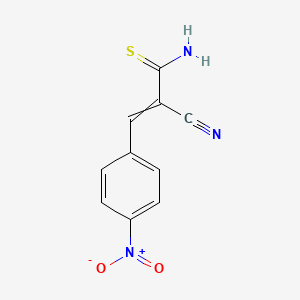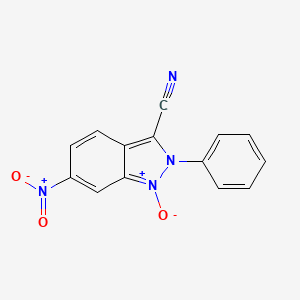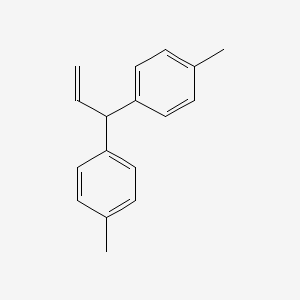
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane derivative, the butyl group can be introduced via alkylation reactions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the dimethoxyphenyl group is attached to the cyclohexane ring.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the functional groups.
Substitution: The butyl or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its complex structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Butylcyclohexyl)-1-phenylcyclohexan-1-ol: Similar structure but lacks the dimethoxy groups.
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of both butyl and dimethoxyphenyl groups in 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
92413-46-2 |
|---|---|
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
4-(4-butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-18-7-9-19(10-8-18)20-13-15-24(25,16-14-20)21-11-12-22(26-2)23(17-21)27-3/h11-12,17-20,25H,4-10,13-16H2,1-3H3 |
Clave InChI |
ZXANXNRJMVBVEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)




![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)

![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)

![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
